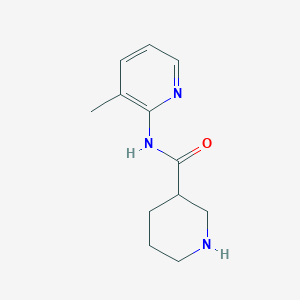

N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Beschreibung

Chemical Abstracts Service Registration

The Chemical Abstracts Service registration of this compound under number 1019385-37-5 represents its formal entry into the global chemical literature database. This registration process involves comprehensive structural verification and nomenclature assignment according to International Union of Pure and Applied Chemistry standards. The assignment of this specific number occurred following detailed structural analysis that confirmed the compound's unique molecular identity and distinguished it from closely related analogs.

The registration includes comprehensive cross-referencing with other chemical databases, ensuring that researchers can access consistent information regardless of their preferred data source. This systematic approach to chemical identification has proven essential for maintaining accuracy in scientific literature and preventing confusion between structurally similar compounds. The Chemical Abstracts Service system also provides links to relevant publications and patents, creating a comprehensive knowledge network around the compound.

Eigenschaften

IUPAC Name |

N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-4-2-7-14-11(9)15-12(16)10-5-3-6-13-8-10/h2,4,7,10,13H,3,5-6,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSOLNKGNCPIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a 3-methylpyridine moiety and a carboxamide functional group. The general synthetic route involves:

- Formation of the Piperidine Ring : Cyclization reactions starting from suitable precursors.

- Substitution Reactions : Introducing the 3-methylpyridine group.

- Amidation : Finalizing the structure through amidation with reagents like carbodiimides.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : It can bind to various receptors, modulating cellular signaling pathways that are crucial for therapeutic effects.

- Impact on Pathways : The compound may influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities:

| Activity Type | Potential Applications |

|---|---|

| Anticancer | Inhibiting tumor growth through enzyme modulation |

| Central Nervous System (CNS) | Potential treatments for neurodegenerative diseases |

| Antimicrobial | Activity against various bacterial and fungal strains |

| Local Anesthetic | Modulation of ion channels for pain relief |

Case Studies and Research Findings

- In Silico Studies : A study utilized computer-aided evaluation to predict the biological activity spectrum of piperidine derivatives, including this compound. The results indicated potential interactions with multiple protein targets, suggesting wide-ranging pharmacological effects .

- Enzyme Interaction Studies : Experimental investigations have shown that this compound can inhibit specific enzymes linked to cancer progression, demonstrating its potential as an anticancer agent .

- Receptor Binding Assays : Binding affinity studies revealed that the compound interacts significantly with neurotransmitter receptors, indicating its possible use in treating CNS disorders .

Comparison with Similar Compounds

To highlight its uniqueness, this compound can be compared with other piperidine derivatives:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | Different carboxamide position | 0.94 |

| N-Methylpiperidine-4-carboxamide | Methyl group on piperidine; different position | 0.87 |

| Piperidine-4-carboxamide hydrochloride | Lacks pyridine substitution | 0.90 |

The structural variations significantly influence their biological activities and therapeutic applications.

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. This includes:

- Detailed in vitro and in vivo studies to confirm efficacy and safety.

- Exploration of its mechanism at the molecular level.

- Investigation into potential drug interactions and side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

CU2017 (N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide)

- Structural Difference : Replaces the 3-methyl group with a 5-bromo substituent.

- Biological Activity : Binds to an allosteric site near the 8–9 loop of the nicotinic acetylcholine receptor (nAChR), influencing channel gating .

- Key Insight: The bromine atom enhances binding specificity, as demonstrated by anomalous X-ray diffraction signals, but reduces FAAH/COX inhibition compared to the methyl-substituted parent compound .

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

- Structural Difference : Incorporates a pyridazine ring with a 2-methoxyphenyl group.

- Pharmacological Impact : The pyridazine moiety increases molecular complexity and may alter target selectivity, though specific biological data are unavailable .

N-Pyridazin-3-yl-4-[3-[[5-(trifluoromethyl)-2-pyridyl]oxy]benzylidene]piperidine-1-carboxamide

- Structural Difference : Contains a pyridazinyl group and a trifluoromethylpyridyloxy-benzylidene substituent.

Piperidine-Carboxamide Derivatives with Heterocyclic Additions

ALK Inhibitors (e.g., (S)-1-(6-(4-Amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide)

- Structural Difference : Integrates a pyrrolo[2,3-d]pyrimidin-4-yl group and a trifluoromethoxybenzyl substituent.

- Biological Activity: Targets anaplastic lymphoma kinase (ALK) mutants, with IC50 values in the nanomolar range for drug-resistant variants. The pyrrolopyrimidine core enhances kinase selectivity compared to the simpler pyridine-based parent compound .

N-(1-Benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

- Structural Difference : Features a benzylpiperidinyl group and a pyrimidinyl substituent.

Stereoisomeric Analogs

(S)-2-(4-Isobutylphenyl)-N-(3-methylpyridin-2-yl)propanamide (Ibu-AM5)

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 245.3 | 1.8 (pred.) | 0.15 (aqueous) |

| CU2017 | 310.2 | 2.3 (pred.) | 0.09 (aqueous) |

| (S)-Ibu-AM5 | 354.4 | 3.1 (pred.) | 0.05 (aqueous) |

| ALK Inhibitor (Compound 8) | 532.5 | 4.5 (pred.) | <0.01 (aqueous) |

*Predicted using fragment-based methods.

Key Insights and Research Findings

- Stereochemistry Matters : (S)-isomers of N-(3-methylpyridin-2-yl)amide derivatives consistently show higher FAAH inhibition than (R)-isomers, suggesting enantioselective binding pockets .

- Substituent Effects : Bromine (CU2017) and trifluoromethyl groups improve target specificity but may reduce dual FAAH/COX activity. Pyridazine and pyrrolopyrimidine rings expand target diversity (e.g., ALK vs. FAAH) .

- Therapeutic Potential: The parent compound’s dual FAAH/COX inhibition supports its development for pain management, while ALK-targeting analogs address oncology applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.